Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This compound features an imidazole ring substituted with an amino group and a pyridine moiety, contributing to its potential pharmacological properties. The structure indicates its possible utility in medicinal chemistry, particularly in developing therapeutics targeting various diseases, including cancer and viral infections.
Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate can be sourced from various chemical databases and research publications that focus on organic synthesis and medicinal chemistry. It is classified under heterocyclic compounds, specifically as an imidazole derivative. The imidazole ring is a five-membered aromatic ring containing two nitrogen atoms, which plays a crucial role in the compound's reactivity and biological interactions.
The synthesis of ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl isocyanoacetate with appropriate amines to form the desired imidazole derivatives.
The molecular structure of ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate can be represented as follows:
Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate can participate in various chemical reactions due to its functional groups:
The reactivity of this compound makes it an attractive candidate for further derivatization and exploration in synthetic organic chemistry .
The mechanism of action for ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate primarily revolves around its interaction with biological targets:
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds .
Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate has several scientific applications:
Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate represents a strategically engineered heterocyclic scaffold combining two pharmacologically significant ring systems. Its systematic IUPAC name explicitly defines the molecular architecture: an imidazole core substituted at the 1-position by a pyridin-4-yl group, with additional functionalization at the 4- and 5-positions by an ethoxycarbonyl group and an amino group, respectively [1] [4]. The molecular formula (C₁₁H₁₂N₄O₂) and weight (232.25 g/mol) reflect a compact yet highly functionalized heteroaromatic system suitable for drug discovery applications [1].
Table 1: Key Identifiers of Ethyl 5-Amino-1-(Pyridin-4-yl)-1H-Imidazole-4-Carboxylate
Property | Value | Source |
---|---|---|
IUPAC Name | ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate | [4] |
CAS Registry Number | 61803417 (PubChem CID) | [1] |
Molecular Formula | C₁₁H₁₂N₄O₂ | [1] [4] |
SMILES | O=C(C1=C(N)N(C2=CC=NC=C2)C=N1)OCC | [4] |
InChI Key | DWWXKVQYNTYHOB-UHFFFAOYSA-N | [4] |
Hydrogen Bond Acceptors | 6 | [1] |
Hydrogen Bond Donors | 1 (amino group) | [1] |
Structurally, this compound exemplifies a bifunctional hybrid heterocycle, where the electron-deficient pyridine ring confers potential for π-π stacking interactions with biological targets, while the 5-aminoimidazole moiety offers hydrogen-bonding capabilities and metal coordination potential. The ester group at the 4-position provides a synthetic handle for further derivatization into amides or carboxylic acid functionalities. This configuration creates an electronic asymmetry across the imidazole ring, influencing dipole moments and molecular polarization – properties critical for biomolecular recognition [4] [6]. Crystallographic studies of closely related analogs reveal non-planar conformations between the imidazole and pyridine rings, a feature that may enhance binding versatility in protein pockets [6]. The presence of multiple hydrogen-bonding motifs (N–H, C=O, ring nitrogen atoms) positions this scaffold as a privileged structure in medicinal chemistry, capable of engaging diverse biological targets through multipoint recognition [2] [9].
The emergence of ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate as a scaffold of pharmacological interest coincides with the broader renaissance of nitrogen-containing heterocycles in drug discovery. While not a natural product, its design principles derive from historically significant heterocyclic pharmacophores: the pyridine ring system (a component of NADH and pyridoxal) and the imidazole nucleus (found in histidine and purine alkaloids) [2]. The specific molecular hybridization of pyridine and 5-aminoimidazole-4-carboxylate appears in scientific literature around the early 2010s, primarily as synthetic intermediates for probing heterocyclic reactivity [4].
A significant research impetus came from the recognition that imidazole-4-carboxylate derivatives exhibit diverse bioactivities. Published studies on structurally analogous compounds demonstrated that variations at the N-1 position dramatically influence biological properties. For instance, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (bearing an alkyl chain instead of pyridine) exhibited potent anticancer activity against HeLa cells (IC₅₀ = 0.737 ± 0.05 μM) by disrupting microtubule assembly and inducing mitochondrial-mediated apoptosis [9]. Simultaneously, 5-carbonyl-1H-imidazole-4-carboxamide derivatives were identified as inhibitors of the HIV-1 integrase–LEDGF/p75 protein-protein interaction, validating this chemotype for targeting challenging biological interfaces [5].
Table 2: Evolution of Key Structural Analogs in Medicinal Research
Compound Variant | Biological Activity | Significance | Source |
---|---|---|---|
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Anticancer (IC₅₀ 0.737 μM HeLa) | Validated antitubulin/antimigration effects | [9] |
5-Carbonyl-1H-imidazole-4-carboxamides | HIV-1 integrase–LEDGF/p75 inhibition | Demonstrated protein-protein interaction inhibition | [5] |
Ethyl 5-amino-1-phenyl-1H-imidazole-4-carboxylate | Chemical building block (CAS 885619-01-2) | Established synthetic accessibility | [3] [7] |
These findings catalyzed interest in the pyridin-4-yl variant as a structurally distinct chemotype offering potential advantages: the pyridine nitrogen could serve as a hydrogen-bond acceptor or participate in coordination bonds with metal ions in enzyme active sites, while potentially enhancing cellular permeability through optimized logP values. Commercial availability as research building blocks (e.g., Enamine catalog #ENA428073273) further accelerated pharmacological investigations [4]. Current research focuses on leveraging this scaffold in targeted protein degradation, kinase inhibition, and epigenetic modulation – frontiers where its balanced polarity and multifunctional architecture offer distinct design opportunities [2] [9].
Within contemporary medicinal chemistry, ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate embodies a versatile pharmacophoric template whose significance stems from three key attributes: bioisosteric mimicry, structural modularity, and privileged target engagement capabilities. As a member of the nitrogen-containing heterocycle family – which constitutes >85% of all physiologically active pharmaceuticals – this scaffold aligns with Lipinski’s rule of five parameters for drug-likeness, exhibiting moderate molecular weight (232 Da) and balanced lipophilicity [2]. Computational analyses indicate its structural features occupy a strategic chemical space where logP correlates favorably with membrane permeability while retaining sufficient polar surface area for aqueous solubility – a critical balance for cellular uptake [2] [9].
The pharmacophore displays multimodal target engagement potential: (1) The pyridin-4-yl group facilitates π-stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in enzyme binding pockets; (2) The 5-amino group serves as a hydrogen-bond donor to carbonyl groups or backbone amides; (3) The imidazole ring nitrogen atoms can coordinate transition metals or form salt bridges; (4) The ester moiety provides a vector for prodrug strategies or hydrolysis to carboxylic acid for enhanced target affinity [4] [9]. This versatility enables interactions with diverse oncological targets, as evidenced by related compounds showing activity against tubulin, receptor tyrosine kinases (FLT3, ALK), and apoptosis-regulating proteins [2] [9].
Table 3: Pharmacophoric Features and Associated Biological Activities
Structural Feature | Target Engagement Capability | Validated Biological Activity in Analogs | |
---|---|---|---|
Pyridin-4-yl ring | π-π stacking, cation-π interactions | Anaplastic lymphoma kinase (ALK) inhibition | [2] |
5-Amino group (-NH₂) | Hydrogen bond donation, metal coordination | Apoptosis induction, mitochondrial depolarization | [9] |
Imidazole nitrogen (N-3) | Hydrogen bond acceptance, tautomerism | Tubulin polymerization interference | [9] |
Ethoxycarbonyl (-COOEt) | Hydrolytic conversion to -COOH, H-bond acceptance | Prodrug activation, binding pocket complementarity | [9] |
Critically, this scaffold exhibits exceptional structural plasticity for medicinal optimization. The N-1 pyridine ring tolerates substitutions at its 2- or 3-positions to fine-tune electronic properties and steric bulk. The 5-amino group can be acylated or converted to ureas to modulate solubility and target affinity. Most significantly, the 4-carboxylate serves as a synthetic linchpin for generating amide or heterocycle-fused derivatives – a strategy proven successful in enhancing anticancer potency in closely related imidazole carboxylates [3] [7] [9]. The emergence of derivatives like ethyl 5-amino-1-(piperidin-4-yl)-1H-imidazole-4-carboxylate (PubChem CID: 86775501) demonstrates the scaffold’s adaptability for introducing alicyclic amines to enhance solubility or target new receptor classes [10]. As protein-protein interactions and allosteric modulation emerge as new therapeutic frontiers, this scaffold’s ability to disrupt biomolecular interfaces – exemplified by imidazole-carboxamide inhibitors of HIV integrase-LEDGF/p75 binding – positions it as a promising chemotype for next-generation therapeutics beyond oncology [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3